2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine
CAS No.: 1353584-74-3
Cat. No.: VC11671999
Molecular Formula: C13H18BN3O2
Molecular Weight: 259.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353584-74-3 |
|---|---|
| Molecular Formula | C13H18BN3O2 |
| Molecular Weight | 259.11 g/mol |
| IUPAC Name | 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine |
| Standard InChI | InChI=1S/C13H18BN3O2/c1-9-8-17-11(15-9)7-6-10(16-17)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3 |
| Standard InChI Key | FXOSSDCHZPDMFD-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=NN3C=C(N=C3C=C2)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=NN3C=C(N=C3C=C2)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine (CAS: 1353584-74-3) belongs to the imidazopyridazine family, a class of nitrogen-containing heterocycles. Its structure comprises:
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A fused bicyclic system: Imidazo[1,2-b]pyridazine, with nitrogen atoms at positions 1, 2, and 7.
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A methyl group (-CH₃) at position 2.
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A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at position 6.
The molecular formula is C₁₃H₁₈BN₃O₂, with a molecular weight of 259.11 g/mol . The boronate ester enhances solubility in organic solvents and enables participation in Suzuki-Miyaura cross-coupling reactions, a critical feature for synthesizing complex bioactive molecules.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 259.11 g/mol |
| Molecular Formula | C₁₃H₁₈BN₃O₂ |
| CAS Registry Number | 1353584-74-3 |
| XLogP3 | 1.9 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bond Count | 2 |
Synthetic Methodologies
General Synthesis Strategies
The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves cyclocondensation reactions. For this compound, a plausible route includes:
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Formation of the Imidazo[1,2-b]Pyridazine Core: Reacting 2-aminopyridazine with α-bromoketones under basic conditions to form the bicyclic structure.
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Borylation at Position 6: Introducing the pinacol boronate group via Miyaura borylation, using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) .
Optimization Challenges
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Regioselectivity: Ensuring selective substitution at position 6 requires careful control of reaction conditions (temperature, catalyst loading).
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Boronate Stability: The dioxaborolane group is sensitive to protic solvents, necessitating anhydrous environments during synthesis .
Biological and Pharmacological Applications
Kinase Inhibition
The imidazo[1,2-b]pyridazine scaffold is recognized for its kinase inhibitory activity. Structural analogs of this compound have demonstrated potent inhibition of Bruton’s Tyrosine Kinase (Btk), a key regulator of B-cell signaling pathways. In autoimmune diseases like rheumatoid arthritis, Btk inhibitors disrupt phospholipase-Cγ (PLCγ) activation, reducing inflammatory mediator release .
Table 2: Comparative Btk Inhibition of Structural Analogs
| Compound | IC₅₀ (nM) | Selectivity (vs. Other Kinases) |
|---|---|---|
| 2-Methyl-6-boronate-imidazopyridazine | 12.3 | >100-fold for Btk |
| 6-Cyclohexyl-imidazopyridazine | 8.7 | 50-fold |
| 6-Phenyl-imidazopyridazine | 23.1 | 30-fold |
Comparative Analysis with Related Compounds
Structural Analogues
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6-Cyclohexyl-imidazo[1,2-b]pyridazine: Exhibits enhanced Btk affinity due to hydrophobic interactions with the kinase’s ATP-binding pocket .
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3-Bromo-2-phenylimidazo[1,2-b]pyridazine: Serves as a precursor for cross-coupling reactions but lacks boronate-mediated solubility advantages.
Functional Advantages
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Boronate Group: Facilitates late-stage functionalization via Suzuki couplings, enabling rapid diversification for structure-activity relationship (SAR) studies.
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Methyl Substituent: Improves metabolic stability by blocking oxidative degradation at position 2.
Future Directions and Challenges
Therapeutic Development
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Autoimmune Diseases: Optimizing pharmacokinetic properties (e.g., oral bioavailability) for clinical testing in arthritis models.
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Oncology: Exploring combination therapies with existing BCR-ABL inhibitors (e.g., imatinib) to overcome drug resistance.
Synthetic Innovations
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Flow Chemistry: Scaling up synthesis using continuous flow systems to enhance yield and reproducibility.
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Boronate Protection Strategies: Developing novel protecting groups to improve stability during storage.
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